

Ethionamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethionamide hydrochloride*

Cat. No.: *B12299136*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). This technical guide provides an in-depth overview of the physical and chemical properties of its hydrochloride salt, **ethionamide hydrochloride**. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals in optimizing formulation, ensuring bioavailability, and developing novel drug delivery systems. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

Ethionamide hydrochloride is a yellow crystalline, nonhygroscopic compound with a faint to moderate sulfide odor.^[1] The following tables summarize its key physical and chemical properties.

General Properties

| Property | Value | Reference |
|-------------------|---|---------------------|
| Chemical Name | 2-ethylpyridine-4-carbothioamide hydrochloride | [2] |
| Molecular Formula | C ₈ H ₁₁ ClN ₂ S | [2] |
| Molecular Weight | 202.71 g/mol | [2] |
| CAS Number | 3684-73-9 | [3] |

Physicochemical Data

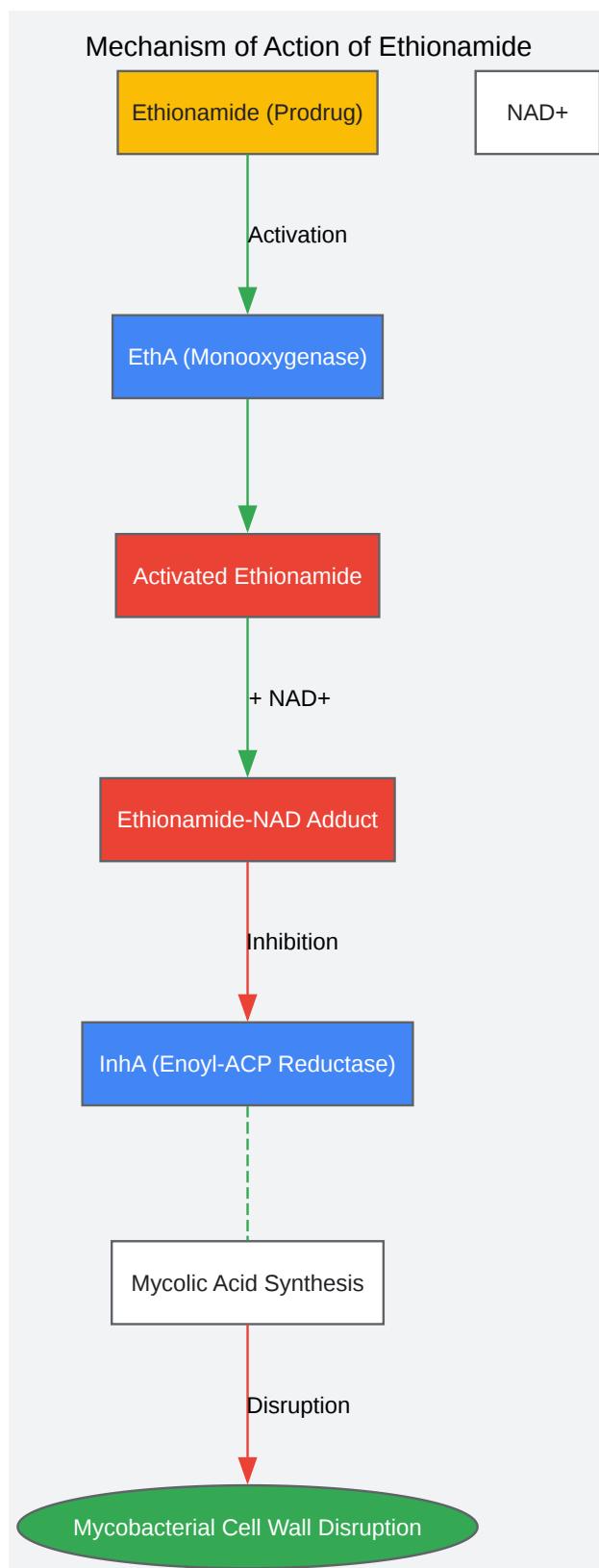
| Property | Value | Reference |
|-----------------------|---------------------------------------|---------------------|
| Melting Point | 162°C (for the free base, decomposes) | [1] |
| pKa | 4.37 (Uncertain, for the free base) | [2] |
| Log P (octanol/water) | 0.3699 (for the free base) | [1] |

Solubility Profile

| Solvent | Solubility | Reference |
|------------------|-----------------------------------|-----------|
| Water | Practically insoluble (free base) | [1][4] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1][4] |
| Ether | Practically insoluble (free base) | [1] |
| DMSO | 33 mg/mL (198.5 mM) (free base) | [4] |
| Pyridine | Freely soluble (free base) | [5] |
| Hot Acetone | Soluble (free base) | [5] |
| Dichloroethane | Soluble (free base) | [5] |
| Propylene Glycol | Sparingly soluble (free base) | [5] |

Mechanism of Action

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase.[6] The activated form of ethionamide then forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[7] This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] Inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, leading to bacterial cell death.[7]



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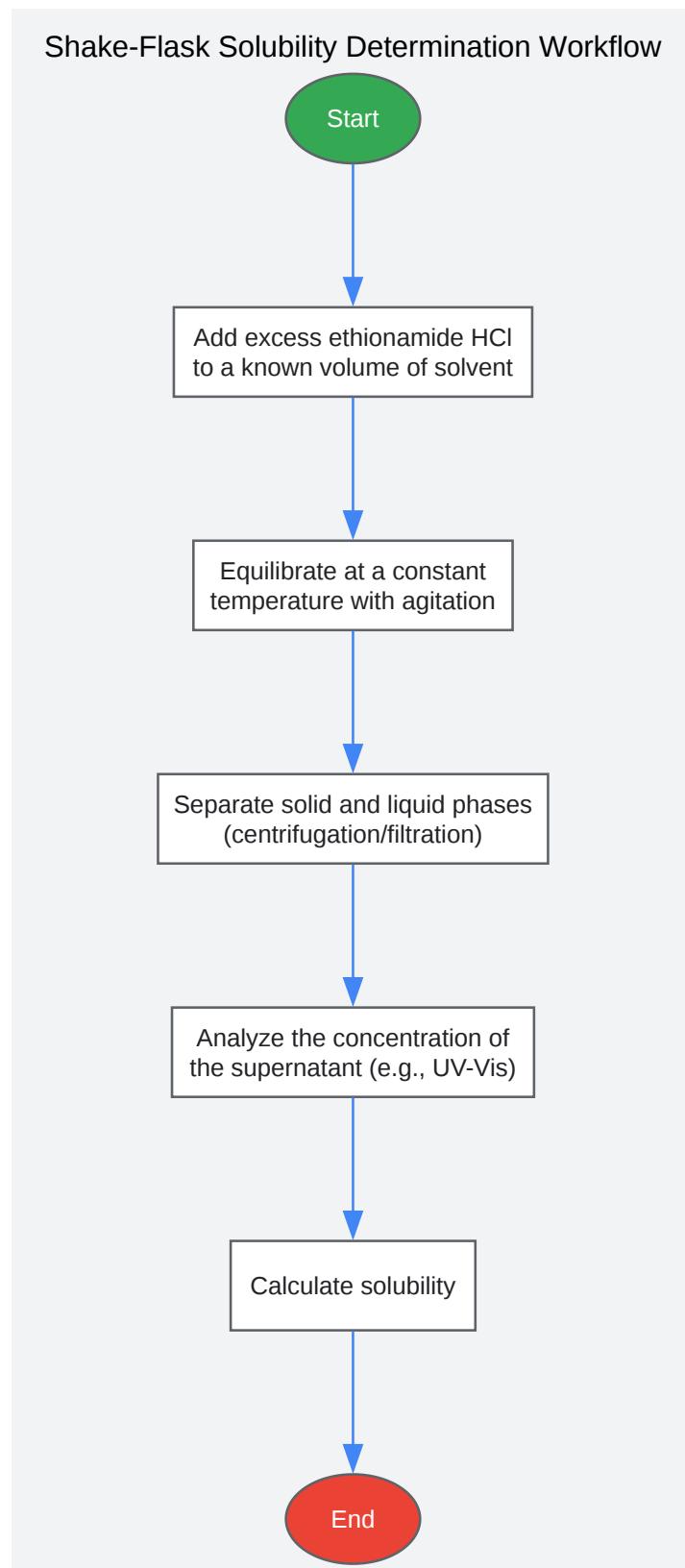
Mechanism of action of ethionamide against *Mycobacterium tuberculosis*.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[\[8\]](#)

Workflow:



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Workflow for the shake-flask solubility determination method.

Detailed Protocol:

- Preparation: Add an excess amount of **ethionamide hydrochloride** to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.
- Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of **ethionamide hydrochloride** using a validated analytical method, such as UV-Visible spectrophotometry.[10]
- Calculation: Calculate the solubility of **ethionamide hydrochloride** in the solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of a substance.[11]

Detailed Protocol:

- Sample Preparation: Prepare a solution of **ethionamide hydrochloride** of known concentration (e.g., 1mM) in a suitable solvent, typically water or a co-solvent mixture if solubility is low.[11]
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.[11]
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]
- Data Collection: Record the pH of the solution after each addition of the titrant.

- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately from the first or second derivative of the curve.

Spectroscopic Analysis

A validated UV-spectrophotometric method for the estimation of ethionamide has been developed.

Protocol:

- Solvent: pH 7.4 phosphate buffer.
- Standard Solution Preparation: Prepare a stock solution of **ethionamide hydrochloride** in the solvent. From this, prepare a series of standard solutions of known concentrations.
- Wavelength of Maximum Absorbance (λ_{max}): Scan a standard solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For ethionamide, a λ_{max} of 288 nm has been reported.[12]
- Calibration Curve: Measure the absorbance of each standard solution at the λ_{max} . Plot a graph of absorbance versus concentration to create a calibration curve.
- Sample Analysis: Prepare a solution of the sample of unknown concentration and measure its absorbance at the λ_{max} . Determine the concentration from the calibration curve.

FT-IR spectroscopy is a powerful tool for identifying functional groups and confirming the structure of a molecule. For solid samples like **ethionamide hydrochloride**, the Attenuated Total Reflectance (ATR) technique is often employed.[13]

Protocol (ATR-FTIR):

- Sample Preparation: No specific sample preparation is required for the ATR method. A small amount of the powdered **ethionamide hydrochloride** is placed directly onto the ATR crystal. [13]
- Analysis: Apply pressure to ensure good contact between the sample and the crystal.[7] Record the FT-IR spectrum.

- Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the ethionamide molecule.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Protocol (¹H and ¹³C NMR):

- Sample Preparation: Dissolve an appropriate amount of **ethionamide hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration will depend on the type of NMR experiment being performed. For ¹H NMR, a lower concentration is typically sufficient, while ¹³C NMR may require a more concentrated sample.[14]
- Analysis: Place the NMR tube containing the sample solution into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.
- Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of **ethionamide hydrochloride**, a critical second-line antitubercular agent. The tabulated data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for the continued development and optimization of ethionamide-based therapies in the fight against multidrug-resistant tuberculosis.

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- To cite this document: BenchChem. [Ethionamide Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12299136#ethionamide-hydrochloride-physical-and-chemical-properties>]

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